molecular formula C9H11NO3 B1626603 3-(4-Nitrophenyl)propan-1-ol CAS No. 20716-25-0

3-(4-Nitrophenyl)propan-1-ol

Cat. No. B1626603
CAS RN: 20716-25-0
M. Wt: 181.19 g/mol
InChI Key: VSMANSLTTPNSMB-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenyl)propan-1-ol” belongs to the class of organic compounds known as nitrophenyl ethers . These are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, benzene reacts with propionyl chloride in the presence of AlCl3 to form 1-phenylpropan-1-one .


Molecular Structure Analysis

The molecular formula of “3-(4-Nitrophenyl)propan-1-ol” is C9H11NO3 . The average mass is 181.189 Da and the monoisotopic mass is 181.073898 Da .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : This compound is used in the synthesis of various organic molecules. For instance, it has been employed in the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters, demonstrating its role in producing stereochemically complex molecules (Drewes et al., 1992).

  • Solvatochromism and Chemical Probes : It has been used in the study of solvatochromic phenolates, which are substances that change color depending on the solvent they are in. This property makes them useful as probes for investigating solvent mixtures and for applications in solvatochromic switches (Nandi et al., 2012).

  • Catalysis and Reaction Mechanisms : The compound has been studied for its influence on the rate and mechanism of esterification reactions, showing its importance in understanding and optimizing chemical processes (Steels et al., 1993).

  • Photophysical Properties : Research has been conducted on the effect of solvent polarity on the photophysical properties of related compounds, highlighting its relevance in the study of molecular interactions and energy transfers (Kumari et al., 2017).

  • Synthesis and Computational Studies : The compound's derivatives have been synthesized and subjected to molecular docking studies, indicating their potential in medicinal chemistry and drug design (Ahamed et al., 2017).

  • Environmental Science and Pollution Research : It has been used in the synthesis of fluorescent markers for biodiesel quality control, demonstrating its application in environmental science and green chemistry (Pelizaro et al., 2019).

  • Corrosion Inhibition : A related compound, Yttrium 3-(4-nitrophenyl)-2-propenoate, has been studied as an effective corrosion inhibitor for copper alloys in chloride solutions, highlighting its industrial application (Nam et al., 2016).

Safety And Hazards

Safety data sheets suggest that “3-(4-Nitrophenyl)propan-1-ol” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Future Directions

Research into nitrophenyl compounds is ongoing. For instance, significant efforts have been made in recent years to identify more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS) . This research could potentially influence future studies involving “3-(4-Nitrophenyl)propan-1-ol”.

properties

IUPAC Name

3-(4-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMANSLTTPNSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540361
Record name 3-(4-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)propan-1-ol

CAS RN

20716-25-0
Record name 3-(4-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
O Pinto, J Sardinha, PD Vaz, F Piedade… - Journal of medicinal …, 2011 - ACS Publications
Intramolecular cyclization via nitrenium ion of 2-phenylpentanoic/2-phenylbutanoic acid esters with a terminal p-azidophenyl group gives direct access to tetrahydronaphthalene lignan …
Number of citations: 27 pubs.acs.org
Y Jiang, J Han, C Yu, SO Vass, PF Searle… - Journal of medicinal …, 2006 - ACS Publications
In efforts to obtain anticancer prodrugs for antibody-directed or gene-directed enzyme prodrug therapy using E. coli nitroreductase, a series of nitrobenzylphosphoramide mustards were …
Number of citations: 62 pubs.acs.org
M Kumar, A Kumar, M Rizvi, M Mane… - European Journal of …, 2014 - Wiley Online Library
A tandem asymmetric cross‐aldol reaction involving the in situ generation of acetaldehyde from vinyl acetate has been developed that may resolve the challenges associated with the …
HS Chong, X Sun, P Dong, CS Kang - 2011 - Wiley Online Library
An efficient synthetic route to a bifunctional chelating agent C‐NE3TA‐NCS for antibody‐targeted radioimmunotherapy (RIT) applications was developed. Various synthetic methods …
P Jain, DS Bele - International Journal of Pharmacy & Life …, 2017 - search.ebscohost.com
Malaria imposes a heavy social burden that has delayed economic development in regions where it is endemic. As resistance is being common to all the existing drugs available, there …
Number of citations: 0 search.ebscohost.com
HS Chong, X Sun, Y Zhong, K Bober… - European Journal of …, 2014 - Wiley Online Library
We report the synthesis and evaluation of an enantiomerically enriched bifunctional chelator, (S)‐C‐NE3TA. The bifunctional chelator was efficiently prepared by regioselective and …
SK Chitneni, ZJ Reitman, DM Gooden, H Yan… - European journal of …, 2016 - Elsevier
Introduction Malignant gliomas frequently harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. Studies suggest that IDH mutation contributes to tumor pathogenesis through …
Number of citations: 13 www.sciencedirect.com
A Córdova - Chemistry–A European Journal, 2004 - Wiley Online Library
The first proline‐catalyzed direct catalytic asymmetric one‐pot, three‐component cross‐Mannich reaction has been developed. The highly chemoselective reactions between two …
S Qiao, J Mo, CB Wilcox, B Jiang, G Li - Organic & biomolecular …, 2017 - pubs.rsc.org
The design and synthesis of recyclable imidazolidinone catalysts using GAP chemistry/technique was described. Their applications in asymmetric Diels–Alder and Friedel–Crafts …
Number of citations: 23 pubs.rsc.org
G Islas-González, J Benet-Buchholz… - The Journal of …, 2006 - ACS Publications
Upon treatment with BF 3 ·Et 2 O at low temperature, enantiopure benzyl-type ethers of arylglycidols with electron withdrawing substituents at the skeletal aryl group and electron …
Number of citations: 27 pubs.acs.org

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